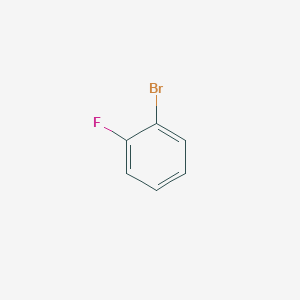

1-Bromo-2-fluorobenzene

Übersicht

Beschreibung

1-Bromo-2-fluorobenzene is an aromatic compound with the molecular formula C6H4BrF and a molecular weight of 174.998 g/mol . It is also known by other names such as o-Bromofluorobenzene and 2-Fluorobromobenzene . This compound is characterized by the presence of both bromine and fluorine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

1-Bromo-2-fluorobenzene can be synthesized through several methods. One common synthetic route involves the Schiemann reaction , where o-bromoaniline is diazotized and then treated with hexafluorophosphoric acid to yield the desired product . The reaction conditions typically involve maintaining the temperature between -5°C to -10°C during the diazotization step and heating to 165-170°C during the decomposition of the diazonium salt .

In industrial settings, the production of this compound often involves similar diazotization and fluorination steps, but with optimized conditions for large-scale synthesis.

Analyse Chemischer Reaktionen

Benzyne Generation and Diels–Alder Reactions

1-bromo-2-fluorobenzene serves as a precursor for benzyne (C₆H₄), a highly reactive intermediate. When treated with lithium amalgam (Li/Hg) in the presence of furan, it undergoes a two-step process:

-

Dehalogenation : Sequential elimination of Br and F atoms generates benzyne.

-

Trapping via Diels–Alder Reaction : Benzyne reacts with furan to form a bicyclic adduct (76% yield) .

Key Experimental Data

| Conditions | Product(s) Formed | Yield (%) |

|---|---|---|

| Li/Hg, furan | Diels–Alder adduct | 76 |

| Li/Hg, absence of diene | Biphenylene, Triphenylene | 24, 3 |

Mechanism :

-

Li/Hg induces single-electron transfers, cleaving C–Br and C–F bonds.

-

Benzyne intermediates undergo [4+2] cycloaddition with furan’s diene system.

Palladium-Catalyzed C–H Bond Arylation

Under palladium catalysis, this compound participates in regioselective C–H arylations at the C3 position (meta to fluorine) .

Reaction System

-

Catalyst : Diphosphine-Pd complex

-

Base/Solvent : Potassium acetate (PivOK)/Dimethylacetamide (DMA)

-

Coupling Partners : Aryl bromides with electron-withdrawing groups (e.g., –NO₂, –CN) or heteroaryl bromides.

Substrate Compatibility and Yields

| Aryl Bromide Substituent | Product Type | Yield Range (%) |

|---|---|---|

| Nitro (–NO₂) | Tri(hetero)aryl | 65–78 |

| Cyano (–CN) | Tri(hetero)aryl | 70–85 |

| Formyl (–CHO) | Tri(hetero)aryl | 60–72 |

| Thiophene | Heterobiaryl | 68 |

Mechanistic Insights :

-

Directed ortho-metalation : Fluorine’s electron-withdrawing effect directs Pd to the C3 position.

-

Oxidative addition of aryl bromide followed by reductive elimination forms the C–C bond.

Comparative Reaction Pathways

| Reaction Type | Conditions | Key Intermediate | Selectivity |

|---|---|---|---|

| Benzyne Trapping | Li/Hg, diene | Benzyne | Diels–Alder adduct |

| C–H Arylation | Pd/diphosphine, PivOK | Pd(II) complex | C3-regioselective |

Critical Notes :

Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds

1-Bromo-2-fluorobenzene serves as a versatile reactant in organic synthesis. One notable reaction involves its use with cyclopenta-1,3-diene to produce 1,4-dihydro-1,4-methano-naphthalene. This reaction requires magnesium as a reagent and diethyl ether as a solvent, typically conducted at room temperature for about three hours .

Reaction Overview

| Reactant | Product | Reagent | Solvent | Conditions |

|---|---|---|---|---|

| This compound | 1,4-Dihydro-1,4-methano-naphthalene | Magnesium | Diethyl ether | 20°C, 3 hours |

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its halogenated structure allows for modifications that can enhance biological activity.

Case Study: Antimicrobial Agents

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of halogenated compounds, including derivatives of this compound. The results indicated that these compounds exhibited significant activity against resistant strains of Staphylococcus aureus, suggesting their potential as alternative treatments for antibiotic-resistant infections.

Agrochemicals

The compound is also important in the production of agrochemicals, particularly herbicides. For example, it can be used as an intermediate in synthesizing tetrahydrophthalimide derivatives, which are known for their herbicidal properties .

Herbicide Production

| Intermediate Compound | Final Product | Application |

|---|---|---|

| This compound | Tetrahydrophthalimide derivatives | Herbicides |

Materials Science

In materials science, this compound is employed in the development of functional materials due to its unique electronic properties. It can be used to synthesize polymers or other materials with specific electrical or optical characteristics.

Toxicological Studies

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies have indicated that it may act as a moderate eye irritant and pose mild skin irritation risks . Understanding these properties is crucial for safe handling and application in research and industry.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-fluorobenzene in chemical reactions typically involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the compound forms a benzenonium intermediate before the final product is obtained . The presence of both bromine and fluorine atoms influences the reactivity and selectivity of the compound in various reactions.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-fluorobenzene can be compared with other halogenated benzenes such as:

- 1-Bromo-3-fluorobenzene

- 1-Bromo-4-fluorobenzene

- 1-Chloro-2-fluorobenzene

These compounds share similar reactivity patterns but differ in the position of the halogen atoms, which affects their chemical behavior and applications . The unique positioning of the bromine and fluorine atoms in this compound makes it particularly useful in certain synthetic applications where regioselectivity is crucial.

Biologische Aktivität

1-Bromo-2-fluorobenzene is an aromatic halogenated compound with the molecular formula C₆H₄BrF. It is primarily utilized in organic synthesis, especially in the production of various pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its potential toxicity and environmental impact. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its unique molecular structure, which includes a bromine atom and a fluorine atom attached to a benzene ring. The presence of these halogens affects its chemical reactivity and biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 189.00 g/mol |

| Density | 1.6 g/cm³ |

| Flash Point | 43 °C |

| Solubility | Insoluble in water |

Toxicological Profile

The biological activity of this compound has been studied primarily in the context of its toxicity. Research indicates that halogenated compounds like this compound can exhibit significant toxic effects on various biological systems.

Acute Toxicity Studies

In studies involving laboratory animals, acute toxicity was assessed through oral and inhalation exposure:

- Oral Lethality : The median lethal dose (LD50) was reported to be approximately 2,700 mg/kg in rats, with symptoms including tremors, weight loss, and respiratory distress observed at non-lethal doses .

- Inhalation Exposure : Inhalation studies indicated a median lethal concentration (LC50) of about 18,000 mg/m³, with exposure leading to lethargy, tremors, and significant body weight loss .

Case Studies

Several case studies have examined the broader implications of exposure to halogenated compounds:

- Case Study 1 : A study on polyhalogenated organophosphates indicated developmental toxicity and neurotoxic effects in zebrafish models, which may provide insights into the potential risks associated with similar compounds like this compound .

- Case Study 2 : Research on organohalogen flame retardants demonstrated that these substances could disrupt endocrine functions and lead to developmental abnormalities in mammals .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Metabolites : Halogenated compounds often form reactive metabolites that can interact with cellular macromolecules, leading to cytotoxicity.

- Oxidative Stress : Exposure may induce oxidative stress pathways that result in cellular damage and apoptosis.

Eigenschaften

IUPAC Name |

1-bromo-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF/c7-5-3-1-2-4-6(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWBFGUBXWMIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061459 | |

| Record name | Benzene, 1-bromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [CAMEO] Aromatic odor; [Alfa Aesar MSDS] | |

| Record name | 1-Bromo-2-fluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1072-85-1 | |

| Record name | 1-Bromo-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-fluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.